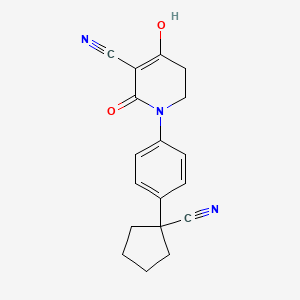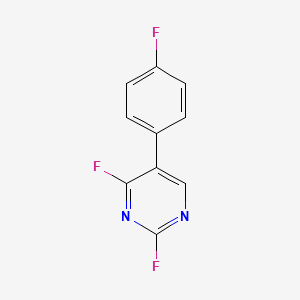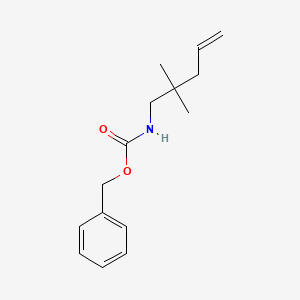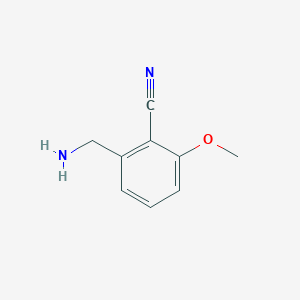![molecular formula C31H17F3N2O4 B13094295 6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a spiro structure, which is a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide involves multiple steps, including the formation of the spiro structure and the introduction of the trifluoromethyl and quinoline groups. The synthetic route typically starts with the preparation of the isobenzofuran and xanthen intermediates, followed by their cyclization to form the spiro structure. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction, and the quinoline group is added via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, hydroxylated compounds, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The spiro structure and trifluoromethyl group contribute to its binding affinity and specificity, while the quinoline group can interact with nucleic acids and proteins, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
Uniqueness
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide is unique due to its combination of a spiro structure, trifluoromethyl group, and quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and functional diversity set it apart from other similar compounds, providing opportunities for novel research and development.
Propiedades
Fórmula molecular |
C31H17F3N2O4 |
|---|---|
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
6-(3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C31H17F3N2O4/c32-31(33,34)22-15-24(28(35)37)36-23-13-12-16(14-18(22)23)17-6-5-9-21-27(17)29(38)40-30(21)19-7-1-3-10-25(19)39-26-11-4-2-8-20(26)30/h1-15H,(H2,35,37) |
Clave InChI |
MSIPIYVAQSEZKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC7=C(C=C6)N=C(C=C7C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)



![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)


![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)

